molecular formula C21H16ClN3 B7758177 N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine

N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine

Cat. No.: B7758177
M. Wt: 345.8 g/mol
InChI Key: AUWXWEFYRIEJLK-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine: is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzylamine with 4-chlorobenzaldehyde, followed by cyclization and subsequent benzylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine is used as a building block in the synthesis of more complex quinazoline derivatives. Its unique structure allows for the exploration of various chemical modifications to enhance its properties.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, where it has shown promise in inhibiting the growth of cancer cells. It is also being investigated for its antimicrobial properties, particularly against resistant bacterial strains.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility and biological activity make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells or bacteria. The compound’s ability to bind to these targets and interfere with their function is key to its biological activity.

Comparison with Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent, particularly in the treatment of non-small cell lung cancer.

    Gefitinib: Another quinazoline-based anticancer drug used to treat non-small cell lung cancer.

    Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.

Uniqueness: N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a benzyl group and a 4-chlorophenyl group on the quinazoline core differentiates it from other quinazoline derivatives, providing unique interactions with biological targets.

Properties

IUPAC Name

N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c22-17-12-10-16(11-13-17)20-24-19-9-5-4-8-18(19)21(25-20)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXWEFYRIEJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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